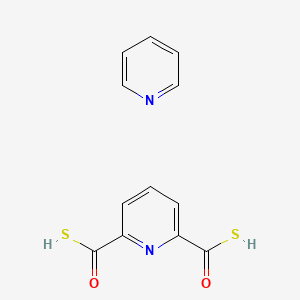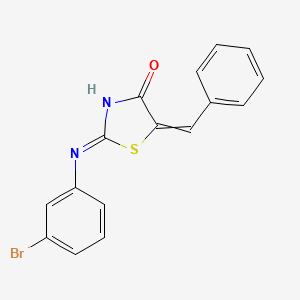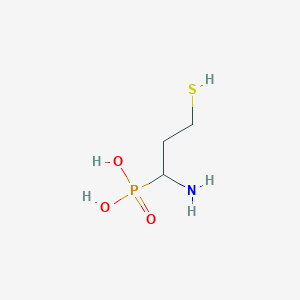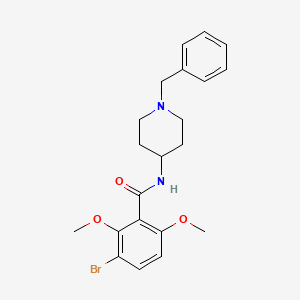
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzylpiperidine moiety attached to a brominated and dimethoxylated benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidin-4-one, which is achieved by the reaction of benzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Bromination and Dimethoxylation: The benzylpiperidine intermediate is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position. Following this, the compound is further reacted with methoxy groups using methanol and a suitable catalyst to achieve dimethoxylation.
Amidation: The final step involves the coupling of the brominated and dimethoxylated benzylpiperidine intermediate with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
科学研究应用
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical products with specific properties.
作用机制
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
N-(1-Benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide:
N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide: Features a sulfanyl group, which imparts unique chemical and biological characteristics.
属性
CAS 编号 |
89653-79-2 |
|---|---|
分子式 |
C21H25BrN2O3 |
分子量 |
433.3 g/mol |
IUPAC 名称 |
N-(1-benzylpiperidin-4-yl)-3-bromo-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C21H25BrN2O3/c1-26-18-9-8-17(22)20(27-2)19(18)21(25)23-16-10-12-24(13-11-16)14-15-6-4-3-5-7-15/h3-9,16H,10-14H2,1-2H3,(H,23,25) |
InChI 键 |
KWWPIQRIVFNWOA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)Br)OC)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


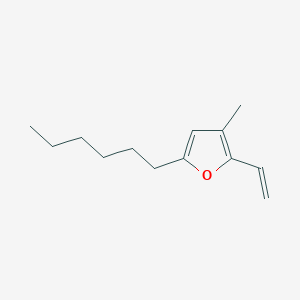

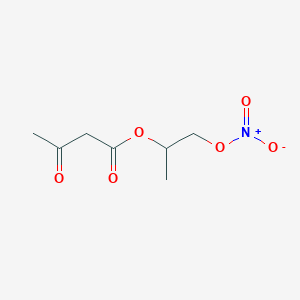
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)

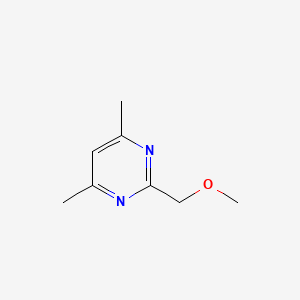
silane](/img/structure/B14398677.png)
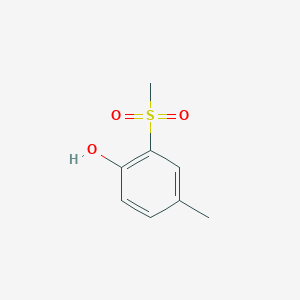

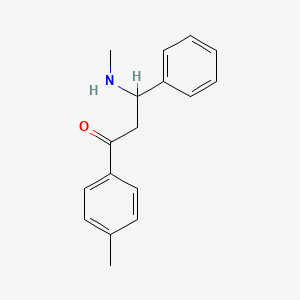
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
